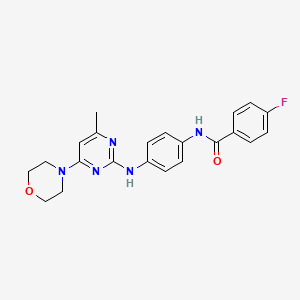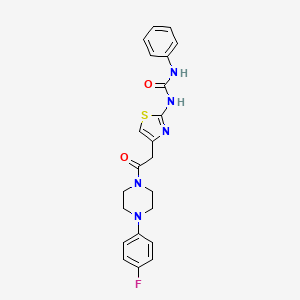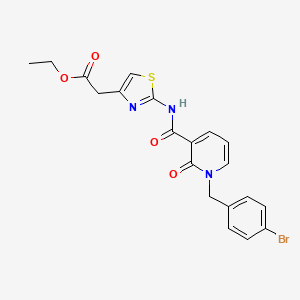![molecular formula C21H19FN4O2 B3413655 N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946257-14-3](/img/structure/B3413655.png)
N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as ML352, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have promising effects in preclinical studies, particularly in the treatment of cancer and neurodegenerative diseases. In
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves the inhibition of a protein called heat shock protein 70 (HSP70). HSP70 is a chaperone protein that plays a role in protein folding and degradation. In cancer cells, HSP70 is overexpressed, which allows cancer cells to survive and proliferate. This compound inhibits HSP70, leading to the inhibition of cancer cell growth. In neurodegenerative diseases, HSP70 is also involved in the misfolding and aggregation of proteins, such as amyloid beta and alpha-synuclein. This compound has been shown to prevent the aggregation of these proteins, leading to neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces cell death. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and motor function. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is its specificity for HSP70 inhibition. Unlike other HSP70 inhibitors, this compound does not inhibit other chaperone proteins, which may reduce the risk of off-target effects. However, one limitation of this compound is its low solubility, which may affect its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. One area of research is the optimization of this compound synthesis to improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in vivo. Another area of research is the exploration of this compound's potential therapeutic applications in other diseases, such as infectious diseases and autoimmune diseases. Finally, more research is needed to understand the long-term effects of this compound on the body and its potential toxicity.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c1-2-6-20-24-25-21(28-20)18-11-14-7-3-4-10-17(14)26(18)13-19(27)23-16-9-5-8-15(22)12-16/h3-5,7-12H,2,6,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGBMZIBROAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3413575.png)
![2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B3413588.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3413592.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B3413612.png)


![2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3413635.png)

![(E)-methyl 2-(6-methyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3413641.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B3413646.png)

![2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413671.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413674.png)
![2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413678.png)